molecular formula C17H32O3 B106102 Methyl 3-oxohexadecanoate CAS No. 14427-53-3

Methyl 3-oxohexadecanoate

Cat. No.: B106102
CAS No.: 14427-53-3
M. Wt: 284.4 g/mol
InChI Key: OEEDRMFBAHHVQI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 534U87 involves the formation of a triazole ring fused to a pyridine ring, with a difluorobenzyl group attached. The synthetic route typically includes the following steps:

Industrial production methods for 534U87 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

534U87 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: The compound’s unique structure and reactivity make it a valuable subject for studying chemical reactions and mechanisms.

    Biology: 534U87 has been investigated for its effects on biological systems, particularly its ability to block sodium channels and its potential anticonvulsant properties.

    Medicine: The compound has shown promise as a potential treatment for epilepsy and other nervous system disorders due to its ability to inhibit sodium channels and reduce seizure activity.

Mechanism of Action

The mechanism of action of 534U87 involves its ability to block sodium channels, which are crucial for the propagation of electrical signals in neurons. By inhibiting these channels, the compound can reduce neuronal excitability and prevent the occurrence of seizures. Additionally, 534U87 has been shown to inhibit adenosine deaminase activity, which may contribute to its anticonvulsant effects by increasing the levels of endogenous adenosine, a neuromodulator with inhibitory effects on neuronal activity .

Comparison with Similar Compounds

534U87 can be compared with other sodium channel blockers and anticonvulsant drugs. Some similar compounds include:

    Phenytoin: A well-known anticonvulsant that also blocks sodium channels but has a different chemical structure.

    Carbamazepine: Another anticonvulsant with sodium channel blocking properties, used to treat epilepsy and bipolar disorder.

    Lamotrigine: A newer anticonvulsant that inhibits sodium channels and is used to treat epilepsy and bipolar disorder.

What sets 534U87 apart is its unique triazole-pyridine structure and its dual mechanism of action involving both sodium channel blockade and adenosine deaminase inhibition .

Properties

CAS No.

14427-53-3

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

methyl 3-oxohexadecanoate

InChI

InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h3-15H2,1-2H3

InChI Key

OEEDRMFBAHHVQI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)CC(=O)OC

Canonical SMILES

CCCCCCCCCCCCCC(=O)CC(=O)OC

14427-53-3

Synonyms

3-Oxo-hexadecanoic Acid Methyl Ester;  NSC 157678

Origin of Product

United States

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